
1-(4,6-Dimethylpyrimidine-5-carbonyl)piperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,6-Dimethylpyrimidine-5-carbonyl)piperidin-4-one is a chemical compound with the molecular formula C12H15N3O2. It is a derivative of piperidine and pyrimidine, which are both significant in various chemical and pharmaceutical applications. This compound is known for its unique structure, which combines the properties of both piperidine and pyrimidine rings, making it a valuable subject of study in medicinal chemistry and drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dimethylpyrimidine-5-carbonyl)piperidin-4-one typically involves the reaction of 4,6-dimethylpyrimidine-5-carboxylic acid with piperidin-4-one under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carbonyl group. The reaction mixture is then heated to reflux, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4,6-Dimethylpyrimidine-5-carbonyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives with different functional groups attached to the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
1-(4,6-Dimethylpyrimidine-5-carbonyl)piperidin-4-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Research: It serves as a model compound for studying the reactivity and properties of piperidine and pyrimidine derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes, particularly in the field of organic synthesis.
Wirkmechanismus
The mechanism of action of 1-(4,6-Dimethylpyrimidine-5-carbonyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote beneficial biological responses. The exact mechanism depends on the specific application and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4,6-Dimethylpyrimidine-5-carbonyl)piperidine: Similar structure but lacks the carbonyl group on the piperidine ring.
4,6-Dimethylpyrimidine-5-carboxylic acid: Precursor to the compound, lacks the piperidine ring.
Piperidin-4-one: Lacks the pyrimidine ring, simpler structure.
Uniqueness
1-(4,6-Dimethylpyrimidine-5-carbonyl)piperidin-4-one is unique due to its combined piperidine and pyrimidine structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile reactivity and potential therapeutic applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
612543-01-8 |
|---|---|
Molekularformel |
C12H15N3O2 |
Molekulargewicht |
233.27 g/mol |
IUPAC-Name |
1-(4,6-dimethylpyrimidine-5-carbonyl)piperidin-4-one |
InChI |
InChI=1S/C12H15N3O2/c1-8-11(9(2)14-7-13-8)12(17)15-5-3-10(16)4-6-15/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
AJHNINIQLLSGRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=N1)C)C(=O)N2CCC(=O)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


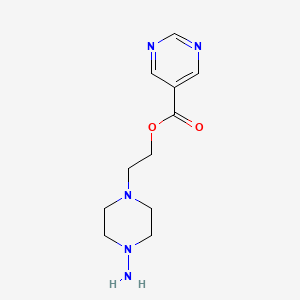
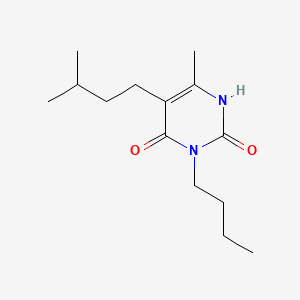
![Ethyl 6-methyl-4-oxo-1-propanoyl-1,6,7,8,9,9a-hexahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15212754.png)
![6-Methyl-N-phenyl-2-[(prop-2-yn-1-yl)oxy]pyrimidin-4-amine](/img/structure/B15212760.png)
![2-(5-(4-Bromophenyl)furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B15212770.png)
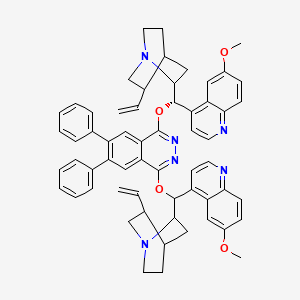
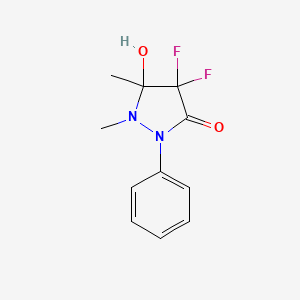

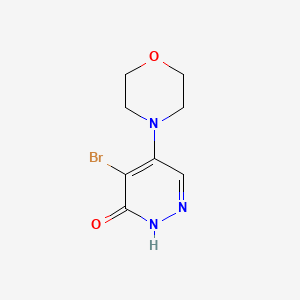
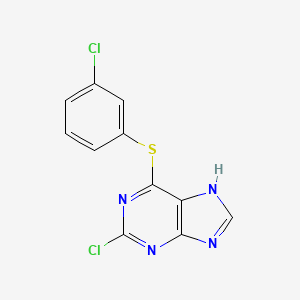
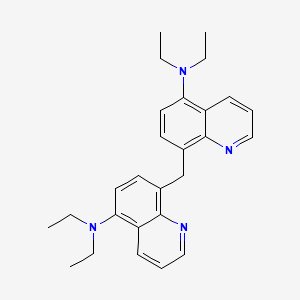
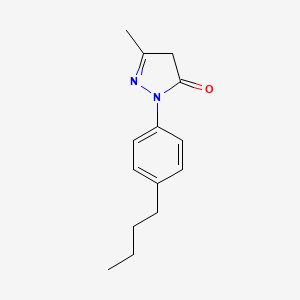

![5-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid](/img/structure/B15212838.png)
